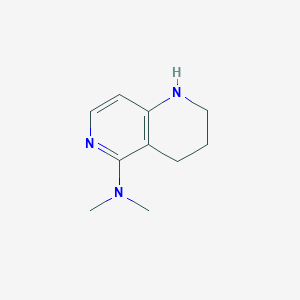

N,N-dimethyl-1,2,3,4-tetrahydro-1,6-naphthyridin-5-amine

Description

Properties

IUPAC Name |

N,N-dimethyl-1,2,3,4-tetrahydro-1,6-naphthyridin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3/c1-13(2)10-8-4-3-6-11-9(8)5-7-12-10/h5,7,11H,3-4,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYQRFNVJLWDQRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=CC2=C1CCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1820673-39-9 | |

| Record name | N,N-dimethyl-1,2,3,4-tetrahydro-1,6-naphthyridin-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Cyclization Method: One common method for synthesizing N,N-dimethyl-1,2,3,4-tetrahydro-1,6-naphthyridin-5-amine involves the cyclization of N-ethyl-N-methyl-β-aminopropionitrile.

Hydrogenation Method: Another approach involves the catalytic hydrogenation of N-acetyl-N-methyl-β-aminopropionitrile to form N-acetyl-N-methylpropanediamine, followed by cyclization in the presence of copper chloride.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using the cyclization method due to its efficiency and high yield. The reaction conditions are optimized to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

N-Alkylation and Quaternary Salt Formation

The tertiary amine group undergoes alkylation with alkyl halides under basic conditions. For example:

This reaction proceeds via nucleophilic attack of the dimethylamino nitrogen on the alkyl halide, followed by base-assisted elimination of hydrogen halide . The process is regioselective for the tertiary amine site over the bicyclic nitrogen atoms.

Electrophilic Aromatic Substitution

The electron-rich tetrahydro-1,6-naphthyridine core participates in electrophilic substitutions, particularly at the α-positions relative to nitrogen.

-

Trifluoromethylation :

Using trimethyl(trifluoromethyl)silane (TMSCF₃) and HF-pyridine, selective C-2 trifluoromethylation occurs via a six-membered transition state . The reaction tolerates sensitive functional groups (e.g., formyl), yielding 32% of the trifluoromethylated product under optimized conditions . -

Halogenation :

Bromine or iodine in acetic acid introduces halogens at activated positions, though specific yields for this derivative require further characterization .

Cross-Coupling Reactions

The compound serves as a substrate in transition-metal-catalyzed couplings:

| Reaction Type | Catalyst System | Applications |

|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Arylation at C-3 or C-7 positions |

| Buchwald-Hartwig | Pd₂(dba)₃, XPhos | Introduction of bulky aryl amines |

These reactions exploit the π-deficient nature of the naphthyridine ring, enabling functionalization for drug discovery .

Reduction and Oxidation

-

Reduction :

Catalytic hydrogenation (H₂/Pd-C) saturates the tetrahydro ring system fully, converting it to a decahydro derivative. This alters conformational flexibility and binding affinity in biological systems . -

Oxidation :

Treatment with m-CPBA (meta-chloroperbenzoic acid) oxidizes the tertiary amine to an N-oxide, modifying electronic properties and solubility .

Metal Complexation

The dimethylamino group and π-system enable coordination to transition metals:

| Metal Ion | Ligand Site | Application Example |

|---|---|---|

| Cu(II) | Namine and Nheterocyclic | Catalytic oxidation reactions |

| Ru(II) | Bicyclic π-system | Photocatalytic water splitting |

These complexes are characterized by X-ray crystallography and cyclic voltammetry .

Comparative Reactivity Table

| Reaction Class | Rate (Relative to Quinoline) | Selectivity Driver |

|---|---|---|

| N-Alkylation | 1.5× faster | Steric accessibility of dimethylamino group |

| Electrophilic Substitution | 0.8× slower | Electron-donating effect of tetrahydro ring |

| Cross-Coupling | Comparable | π-Deficiency enhances oxidative addition |

Scientific Research Applications

Chemical Profile

- Molecular Formula : C10H15N3

- Molecular Weight : 177.25 g/mol

- CAS Number : 1820673-39-9

Pharmacological Applications

-

Neuropharmacology :

- N,N-Dimethyl-1,2,3,4-tetrahydro-1,6-naphthyridin-5-amine has been studied for its effects on neurotransmitter systems. Research indicates it may influence dopamine and serotonin pathways, which are crucial for mood regulation and cognitive functions.

-

Antitumor Activity :

- Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. It has been noted for inducing apoptosis in tumor cells while sparing normal cells, indicating a potential role as a selective anticancer agent.

-

Calcium Channel Blockade :

- Similar compounds have shown efficacy as calcium channel blockers. This property may be leveraged in treating cardiovascular diseases by modulating calcium influx in cardiac and smooth muscle cells.

Case Studies and Experimental Data

| Study | Findings | Implications |

|---|---|---|

| Xiong et al. (2015) | Investigated the cytotoxic effects of this compound on hepatocellular carcinoma cells (HepG2) vs. normal liver cells (HL7702). | The compound selectively induces apoptosis in cancer cells while showing minimal toxicity to normal cells, highlighting its potential in targeted cancer therapies. |

| Takeuchi et al. (2006) | Explored the mechanism of action of related compounds in inducing non-apoptotic cell death in leukemia cell lines. | Provides insights into alternative pathways of cell death that could be exploited for therapeutic purposes in resistant cancer types. |

Synthesis and Development

The synthesis of this compound can be achieved through various organic reactions involving naphthyridine derivatives. Researchers are continuously exploring modifications to enhance its efficacy and selectivity.

Mechanism of Action

The mechanism of action of N,N-dimethyl-1,2,3,4-tetrahydro-1,6-naphthyridin-5-amine involves its interaction with specific molecular targets within cells. The compound can bind to enzymes and receptors, modulating their activity and influencing cellular pathways. For example, it may inhibit the activity of certain enzymes involved in DNA replication, leading to antiproliferative effects in cancer cells . Additionally, its interaction with microbial enzymes can disrupt essential metabolic processes, resulting in antimicrobial activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares N,N-dimethyl-1,2,3,4-tetrahydro-1,6-naphthyridin-5-amine with analogous 1,6-naphthyridine derivatives, emphasizing structural, physicochemical, and functional differences:

Key Observations:

In contrast, the branched dimethylaminopropylamino side chain in the antimalarial analog enhances target engagement, likely through improved lipophilicity and steric interactions .

This flexibility may influence its antibacterial efficacy by modulating target binding .

Commercial and Synthetic Utility :

- Unlike its antimalarial and antibacterial analogs, This compound is marketed as a synthetic intermediate, highlighting its role in derivatization rather than direct therapeutic use .

Biological Activity

N,N-dimethyl-1,2,3,4-tetrahydro-1,6-naphthyridin-5-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of and a molecular weight of approximately 177.25 g/mol. Its structure includes a bicyclic framework with nitrogen atoms that contribute to its reactivity and solubility in biological systems .

Inhibition of Cyclin-Dependent Kinases (CDKs)

Research indicates that this compound acts as an inhibitor of cyclin-dependent kinases (CDKs), particularly CDK4/6. These kinases are critical for cell cycle regulation and are often implicated in cancer progression. Inhibition of these kinases can lead to cell cycle arrest in cancer cells, making this compound a candidate for cancer therapy.

Neuroprotective Properties

In addition to its potential anti-cancer effects, preliminary studies suggest that this compound may exhibit neuroprotective properties. It appears to modulate various neurochemical pathways that could protect neuronal cells from damage.

The mechanisms by which this compound exerts its biological effects involve interaction with specific enzymatic targets. Molecular docking studies have shown that it can bind effectively to kinase domains, influencing their activity and potentially altering downstream signaling pathways.

Comparative Analysis with Related Compounds

The following table presents a comparison between this compound and structurally similar compounds:

| Compound Name | Structure | Key Features |

|---|---|---|

| 5-amino-N,N-dimethyl-1,2,3,4-tetrahydro-1,6-naphthyridin | Tetrahydronaphthyridine with amino group | Potential anti-inflammatory properties |

| 8-bromo-N,N-dimethyl-1,2,3,4-tetrahydro-1,6-naphthyridin | Brominated derivative | Increased reactivity due to bromine |

| N-methyl-N,N-diethyl-tetrahydro-naphthyridine | Ethyl-substituted variant | Different pharmacokinetic profile |

This comparison highlights the unique balance of hydrophilicity and lipophilicity in this compound due to its dimethylamino group combined with its tetrahydro structure. This feature enhances its bioavailability compared to other similar compounds.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of this compound derivatives. For instance:

- Synthesis and Evaluation : A study demonstrated the synthesis of various tetrahydronaphthyridine derivatives and their evaluation as CDK inhibitors. Results indicated that certain modifications could enhance inhibitory potency against CDK4/6 .

- Neuroprotective Effects : Another investigation assessed the neuroprotective effects of this compound in vitro using neuronal cell lines exposed to oxidative stress. The results suggested significant protective effects mediated through antioxidant mechanisms.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare N,N-dimethyl-1,6-naphthyridine derivatives?

- Methodology : Alkylation of precursor amines using sodio substrates (e.g., NaNH₂ or NaH) and alkyl halides (e.g., methyl iodide) in anhydrous solvents like THF under ammonia atmosphere. For example, 5-methyl-1,6-naphthyridine derivatives can be N-methylated to yield dimethyl analogs with ~50% efficiency . Reductive amination or catalytic hydrogenation may also be adapted for saturated ring systems.

Q. How is nuclear magnetic resonance (NMR) spectroscopy applied to confirm structural integrity and regiochemistry in this compound class?

- Methodology : ¹H and ¹³C NMR are critical for verifying substituent positions and stereochemistry. For instance, trans-isomers of tetrahydronaphthyridine derivatives show distinct coupling constants (e.g., J = 10–12 Hz for axial-equatorial protons) and chemical shifts for dimethylamino groups (δ ~2.2–2.5 ppm) . Integration ratios further confirm substitution patterns.

Q. What chromatographic techniques ensure purity and resolve structural isomers during synthesis?

- Methodology : Preparative HPLC with solvent systems like MeOH/EtOH/2-PrOH/hexanes (5:5:5:85) at low flow rates (1.5–10 mL/min) effectively separates diastereomers or regioisomers. Retention times (e.g., t₁ = 11.2 min vs. t₂ = 12.3 min) are optimized for baseline resolution .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across structurally similar derivatives?

- Methodology : Comparative structure-activity relationship (SAR) studies are essential. For example, substituents like cyclohexyl or biphenyl groups may enhance serotonin receptor binding (e.g., 5-HT2C agonism), while chlorophenyl derivatives show antagonism . Conflicting antimicrobial vs. receptor activity data require orthogonal assays (e.g., receptor binding vs. MIC testing) to clarify mechanistic pathways .

Q. What strategies optimize enantiomeric resolution for chiral N,N-dimethyl-1,6-naphthyridine derivatives?

- Methodology : Chiral stationary phases (CSPs) in HPLC or SFC (supercritical fluid chromatography) are employed. For example, trans-4-(2′-chlorophenyl) derivatives are resolved using cellulose-based CSPs, with enantiomeric excess (ee) validated via circular dichroism (CD) spectroscopy .

Q. How do X-ray crystallography and computational modeling address conformational discrepancies in naphthyridine derivatives?

- Methodology : Single-crystal X-ray analyses reveal whether compounds exist as symmetric conformers (e.g., dual conformers in ethyl 5-amino-7-benzylseleno derivatives) or single conformers, impacting biological activity predictions . Density functional theory (DFT) simulations further correlate conformer stability with experimental data.

Q. What in silico approaches predict receptor binding affinities for novel derivatives?

- Methodology : Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations model interactions with target receptors like 5-HT2C. For instance, (1)-MBP analogs show high docking scores for serotonin receptors, validated by in vitro cAMP assays . Free energy perturbation (FEP) calculations refine affinity predictions for dimethylamino substituents.

Data Contradiction Analysis

Q. Why do some dimethylamino-naphthyridine derivatives exhibit dual conformers in crystallography but not others?

- Resolution : Bulky substituents (e.g., biphenyl groups) restrict rotational freedom, favoring single conformers, while flexible side chains (e.g., allyl) allow symmetry. Crystallization solvent polarity also influences packing efficiency .

Q. How should researchers interpret conflicting bioactivity between in vitro receptor assays and antimicrobial screens?

- Resolution : Context-dependent activity suggests divergent mechanisms. For example, 4-(3-dimethylaminopropylamino)-1,6-naphthyridine shows antimalarial activity via heme binding, while serotonin receptor activity arises from π-π stacking with aromatic residues . Cross-validation using knockout cell lines or gene silencing clarifies target specificity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.